molecular formula C11H12F3N B13109268 1-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

1-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13109268
M. Wt: 215.21 g/mol
InChI Key: FGVXQFZKDISEGD-UHFFFAOYSA-N
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Description

1-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that features a tetrahydroisoquinoline core with a trifluoromethyl group at the 6-position and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a trifluoromethyl-substituted benzylamine with a suitable aldehyde, followed by cyclization under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinolines.

Scientific Research Applications

1-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to cross biological membranes more efficiently and interact with intracellular targets .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both the methyl and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications.

Properties

Molecular Formula

C11H12F3N

Molecular Weight

215.21 g/mol

IUPAC Name

1-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C11H12F3N/c1-7-10-3-2-9(11(12,13)14)6-8(10)4-5-15-7/h2-3,6-7,15H,4-5H2,1H3

InChI Key

FGVXQFZKDISEGD-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCN1)C=C(C=C2)C(F)(F)F

Origin of Product

United States

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